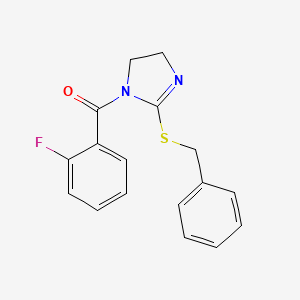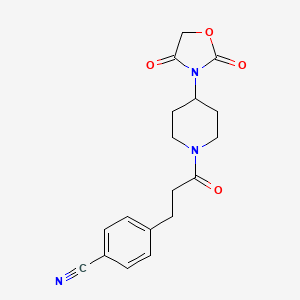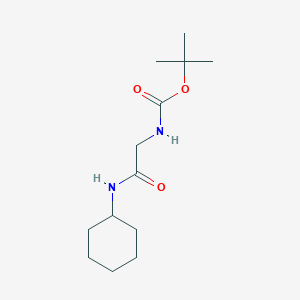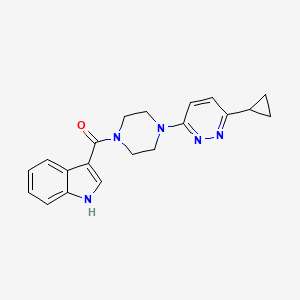
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone, is a chemical entity that appears to be related to various imidazole derivatives synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of imidazole derivatives is well-represented, indicating the interest in this type of compounds for their chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related imidazole derivatives can be inferred from the methods described in the papers. For instance, the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones to synthesize benzoaryl-5-yl(2-hydroxyphenyl)methanones is an innovative method that avoids the use of transition metals and oxidants . Similarly, the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur suggests a versatile method for constructing the imidazole core . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, a five-membered ring containing two nitrogen atoms. The structural characterization of such compounds is typically achieved through techniques like NMR, HRMS, and X-ray diffraction, as seen in the synthesis of 5-phenyl-2, 4-imidazo1idione derivatives . The molecular structure of the compound would likely be elucidated using similar analytical methods.
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions due to their reactive sites. The synthesis of new imidazole derivatives with antioxidant and antimicrobial activities involves multiple steps, including the formation of Schiff's bases, reactions with carboxylic acids, and N-methylation . The compound may also undergo similar reactions, contributing to its potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be diverse, depending on their substitution patterns. For example, complexes assembled from bis(4-(1H-imidazol-1-yl)phenyl)methanone and benzoic acid exhibit different coordination geometries and form distinct structural motifs . The physical properties such as solubility, melting point, and stability of the compound would be influenced by its specific functional groups and molecular interactions.
Scientific Research Applications
Synthesis and Characterization
A study by Moreno-Fuquen et al. (2019) developed an efficient method for the regioselective synthesis of heterocyclic amides, including “(5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone,” showcasing a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This approach signifies advancements in the synthesis of fluorophenyl-containing heterocyclic compounds, potentially applicable in pharmaceuticals and agrochemicals (Moreno-Fuquen et al., 2019).
Structural Analysis
Gao‐feng Wang et al. (2017) synthesized and characterized V-shaped ligands with N-heterocycles, providing insights into the crystal structures and intermolecular interactions of these compounds. Although the study focuses on different ligands, it contributes to the understanding of structural properties and molecular conformations relevant to “(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone” derivatives (Wang et al., 2017).
Potential Applications
The synthesis and characterization of oligobenzimidazoles by Anand et al. (2018) explore electrochemical, electrical, optical, thermal, and rectification properties, hinting at applications in electronic and optoelectronic devices. This research underlines the potential of benzimidazole derivatives in developing materials with specific electronic and photophysical properties (Anand & Muthusamy, 2018).
Photophysical Properties
Volpi et al. (2017) conducted a study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which showed remarkable Stokes' shift range and tunable quantum yields. While focusing on a different set of compounds, the principles and outcomes of this research are applicable to the study of photophysical properties of related fluorophenyl compounds, offering insights into their potential as low-cost emitters for luminescent materials (Volpi et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-15-9-5-4-8-14(15)16(21)20-11-10-19-17(20)22-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJBEBDFOLFOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)
![N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)
![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2505853.png)
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)


![N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2505857.png)
![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)



![2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2505868.png)
